Pentanediamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

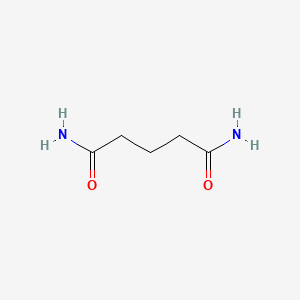

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCYSVYHULFYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282184 | |

| Record name | Pentanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-60-0 | |

| Record name | Pentanediamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of pentanediamide

An In-Depth Technical Guide to the Physicochemical Properties of Pentanediamide (Glutaramide)

Executive Summary

This compound, also known as glutaramide, is a linear aliphatic diamide that serves as a fundamental building block in organic synthesis and a valuable scaffold in medicinal chemistry. Despite its simple structure, a comprehensive and verified set of its physicochemical properties is not consolidated in readily accessible literature, often being confused with its cyclic analog, glutarimide. This guide provides a detailed overview of the known and predicted physicochemical properties of this compound. It is designed to serve as a practical reference, combining theoretical predictions with established, robust experimental protocols for empirical validation. By grounding our understanding in both computational data and proven analytical methods, this document aims to equip researchers with the necessary information to confidently utilize this compound in their research and development endeavors.

Introduction to this compound

This compound (IUPAC name: this compound) is the diamide derivative of glutaric acid, featuring a five-carbon backbone terminated by two amide functional groups. Its structure imparts a high degree of polarity and the capacity for extensive hydrogen bonding, which dictates its physical and chemical behavior.

It is crucial to distinguish this compound from glutarimide , a cyclic imide derived from the same C5 dicarboxylic acid precursor. While they share a common origin, their physicochemical and biological properties differ significantly due to their distinct structures. This compound's linear, flexible nature makes it a versatile linker in the design of molecules intended to span specific distances or adopt particular conformations, such as enzyme inhibitors. Derivatives of aliphatic diamides are recognized for their role as structural backbones in potent therapeutics, including Histone Deacetylase (HDAC) inhibitors used in oncology.[1]

This guide will focus exclusively on the linear diamide, this compound.

Molecular Structure

The molecular structure of this compound is defined by a central three-carbon propylene chain flanked by two carboxamide groups.

Caption: 2D Molecular Structure of this compound.

Core Physicochemical Properties

Experimentally verified data for this compound is sparse in public databases. The following table summarizes the core properties based on authoritative computed data and general chemical principles.

| Property | Value | Source / Comment |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | Glutaramide, Glutaric acid diamide | PubChem[2] |

| CAS Number | 3424-60-0 | PubChem[2] |

| Molecular Formula | C₅H₁₀N₂O₂ | PubChem[2] |

| Molecular Weight | 130.15 g/mol | PubChem[2] |

| Physical State | Expected to be a colorless or white solid at room temperature. | Based on analogous aliphatic diamides. |

| Melting Point | Data not readily available. | - |

| Boiling Point | Data not readily available. | Expected to be high and likely decompose before boiling at atmospheric pressure. |

| Water Solubility | Expected to be soluble. | The two polar amide groups can act as both hydrogen bond donors and acceptors, facilitating interaction with water. Quantitative data is not readily available. |

| pKa (Acidity) | Data not readily available. | The N-H protons of a primary amide are extremely weakly acidic, with an estimated pKa > 17 in water. |

| pKa (Basicity) | Data not readily available. | The carbonyl oxygens are very weakly basic (protonated pKa < 0). |

| LogP (Octanol/Water) | -1.7 (Computed) | PubChem[2] |

Spectroscopic Profile (Predicted)

Due to the lack of published experimental spectra, this section outlines the predicted spectroscopic characteristics of this compound. These predictions are based on established principles of spectroscopy and provide a reliable reference for researchers analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The molecule is symmetrical, which simplifies the spectrum. In a solvent like DMSO-d₆, the following peaks are expected:

-

~6.8-7.2 ppm (Broad Singlet, 4H): The four protons of the two -NH₂ groups. The chemical shift can vary with concentration and temperature, and the peak is often broad due to quadrupole broadening and chemical exchange.

-

~2.0-2.2 ppm (Triplet, 4H): The four protons on the carbons alpha to the carbonyls (C2 and C4). They appear as a triplet due to coupling with the two protons on the central carbon (C3).

-

~1.7-1.9 ppm (Quintet, 2H): The two protons on the central carbon (C3), which is beta to both carbonyls. They are split into a quintet by the four neighboring protons on C2 and C4.

-

-

¹³C NMR (Carbon NMR): Due to symmetry, only three distinct carbon signals are expected:

-

~174-176 ppm: The carbonyl carbons (C1 and C5).

-

~34-36 ppm: The carbons alpha to the carbonyls (C2 and C4).

-

~21-23 ppm: The central carbon (C3).

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by features of the primary amide group.

-

3100-3500 cm⁻¹ (Strong, broad): A pair of peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amide groups.

-

~1640-1680 cm⁻¹ (Strong, sharp): The C=O stretch (Amide I band), which is very characteristic of amides.

-

~1590-1620 cm⁻¹ (Strong): The N-H bending vibration (Amide II band).

-

2850-3000 cm⁻¹ (Medium): C-H stretching from the methylene groups in the alkyl chain.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) of 130.

-

Key Fragmentation Patterns: Common fragmentation pathways for aliphatic amides include the alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl) and the McLafferty rearrangement. A prominent fragment would be expected from the loss of an amino group (-NH₂) resulting in a peak at m/z 114, or the loss of the entire primary amide group (-CONH₂) resulting in a peak at m/z 86.

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed, self-validating protocols for determining the key physicochemical properties of a compound like this compound.

Workflow for Characterization

The systematic characterization of a new or uncharacterized compound follows a logical progression of experiments to determine its identity, purity, and core properties.

Caption: Workflow for Physicochemical Characterization.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent, a critical parameter for drug development.[3][4][5]

Rationale: The shake-flask method is considered the "gold standard" for solubility measurement. By agitating an excess of the solid compound with the solvent for an extended period, it ensures that equilibrium is reached, providing a true thermodynamic solubility value.

Methodology:

-

Preparation: Add an excess amount of solid this compound to several sealed vials (perform in triplicate). Expertise Note: "Excess" means enough solid material remains undissolved at the end of the experiment, which can be confirmed visually.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) to each vial.

-

Equilibration: Place the sealed vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. Trustworthiness Note: A 48 or 72-hour time point should also be tested for one sample to ensure that equilibrium was indeed reached at 24 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining microscopic particles, filter the sample through a low-binding 0.22 µm syringe filter. Expertise Note: Discard the first portion of the filtrate to prevent errors from potential adsorption of the compound onto the filter membrane.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the result in units such as mg/mL or µM, specifying the solvent and temperature.

Protocol: pKa Determination (Potentiometric Titration)

This protocol is used to measure the acid dissociation constant(s) of a compound.[6][7][8]

Rationale: Potentiometric titration directly measures the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at which the compound is 50% ionized, which is identified at the half-equivalence point on the titration curve. This method is highly accurate for compounds with sufficient solubility.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl). The starting concentration should be around 1 mM.[6] Expertise Note: The solution should be purged with nitrogen gas before and during the titration to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.

-

Titration (for acidic pKa):

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with gentle stirring.

-

Immerse the calibrated pH electrode.

-

Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point(s), which appear as maxima.

-

The pKa is the pH value at the point where half of the volume of the equivalence point has been added.

-

Perform the titration in triplicate to ensure reproducibility.

-

Relevance in Research and Drug Development

The this compound scaffold, and aliphatic diamides in general, are of significant interest to medicinal chemists. The diamide functional groups are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzyme active sites.

-

Enzyme Inhibitors: The flexible five-carbon chain can act as a linker to position pharmacophoric elements at an optimal distance to interact with binding pockets. This is a key design principle in the development of inhibitors for enzymes such as HDACs, where a linker region connects a zinc-binding group to a surface-recognition "cap" group.[1]

-

Probes for Biological Systems: this compound and its derivatives can be used to probe protein-protein interactions or to validate binding hypotheses in structure-activity relationship (SAR) studies.

-

Polymer Chemistry: As a diamide, it can be a monomer or a building block for the synthesis of specialized polyamides with unique properties, such as enhanced hydrophilicity or biocompatibility, relevant for drug delivery systems.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Glutarimide - Wikipedia [en.wikipedia.org]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Technical Guide to the Synthesis of Pentanediamide from Glutaric Acid and Ammonia

Abstract

This technical guide provides an in-depth exploration of the synthesis of pentanediamide (also known as glutaramide) from glutaric acid and ammonia. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps to offer a comprehensive understanding of the underlying chemical principles, reaction mechanisms, and critical parameters that govern the successful formation of the target diamide while minimizing the formation of the common cyclized byproduct, glutarimide. We will dissect the thermodynamics and kinetics of the reaction, present a detailed, field-tested thermal synthesis protocol, discuss modern catalytic alternatives, and provide guidance on process optimization and product purification. The content is grounded in authoritative references to ensure scientific integrity and to provide a springboard for further investigation and application.

Introduction: The Significance of this compound

This compound, the diamide derivative of the C5 dicarboxylic acid glutaric acid, is a molecule of significant chemical utility. While perhaps less renowned than its cyclic counterpart, glutarimide, this compound serves as a valuable intermediate in organic synthesis. Its primary applications lie in its role as a precursor to 1,5-pentanediamine (cadaverine), a key monomer in the production of high-performance polyamides like Nylon 5,6.[1][2] The bio-based production of 1,5-pentanediamine is an area of intense research, making efficient chemical pathways to its precursors highly relevant.[3] Furthermore, amide functionalities are central to pharmacology, and while this compound itself is not a therapeutic, its structural motif appears in more complex molecules, making its synthesis a foundational technique for medicinal chemists.[4]

The direct reaction between glutaric acid and ammonia is the most atom-economical approach to this compound. However, the reaction is not without its complexities, primarily the propensity for the intermediate to undergo intramolecular cyclization to form the thermodynamically stable six-membered ring of glutarimide.[5] This guide will illuminate the pathway to selectively favor the formation of the desired linear diamide.

Mechanistic Underpinnings: A Tale of Two Products

The synthesis of amides from carboxylic acids and amines is fundamentally a dehydration reaction.[6] This process is often challenging due to the initial acid-base reaction forming a stable ammonium carboxylate salt, and the high activation energy required to eliminate water from this salt.[7] The reaction between glutaric acid and ammonia is a classic example that can proceed through several stages.

The Reaction Pathway

The conversion of glutaric acid to this compound and the subsequent side reaction to glutarimide can be visualized as a sequential process:

-

Salt Formation: Glutaric acid, a dicarboxylic acid, readily reacts with two equivalents of ammonia in a simple acid-base neutralization to form diammonium glutarate. This is an exothermic and rapid reaction.

-

First Dehydration (Monoamide Formation): Upon heating, the diammonium salt loses a molecule of water to form glutaramic acid (the monoamide).

-

Second Dehydration (Diamide Formation): With continued heating, a second molecule of water is eliminated to yield the target product, this compound.

-

Intramolecular Cyclization (Imide Formation): this compound can undergo an intramolecular condensation, eliminating a molecule of ammonia to form the cyclic product, glutarimide. This is often the thermodynamically favored product at higher temperatures.[5][8]

Understanding this pathway is critical for experimental design. The key to synthesizing this compound is to provide sufficient energy to drive the dehydration steps (2 and 3) while controlling the temperature and reaction time to prevent the final cyclization step (4).

Visualizing the Mechanism

The following diagram illustrates the reaction cascade from glutaric acid to the primary product, this compound, and the potential side-product, glutarimide.

Caption: Reaction pathway for this compound synthesis.

Catalytic Strategies for Enhanced Amidation

While thermal condensation is a direct method, modern organic synthesis often employs catalysts to improve yields and enable milder reaction conditions. For dicarboxylic acids, water- and base-tolerant heterogeneous Lewis acid catalysts have shown considerable promise.[9][10]

Niobium(V) oxide (Nb₂O₅), for instance, has been demonstrated as an effective catalyst for the direct synthesis of diamides.[9] The Lewis acidic sites on the catalyst surface activate the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by the amine.[10] The key advantage of such catalysts is their tolerance for water, the reaction byproduct, which can poison many other Lewis acids.[9] The use of a heterogeneous catalyst also simplifies purification, as it can be removed by simple filtration. While a detailed protocol for a catalysed reaction is beyond the scope of this guide, researchers should consider this as a viable and sustainable alternative to high-temperature thermal methods.

Experimental Protocol: Controlled Thermal Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound, with a focus on controlling the reaction conditions to favor the diamide product.

Pre-Reaction Safety Assessment

-

Glutaric Acid: May cause skin and serious eye irritation.[11][12] Avoid generating dust, as it can form explosive mixtures with air.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

-

Ammonia (Aqueous, 28%): Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.[16] All manipulations must be performed in a well-ventilated fume hood.

-

Thermal Hazards: The reaction involves heating to high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects. Thermal decomposition can release irritating vapors.[15]

Reagents and Equipment

-

Reagents:

-

Glutaric Acid (>98%)

-

Aqueous Ammonia (28-30% solution)

-

Acetone (for recrystallization)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask (250 mL or appropriate scale)

-

Heating mantle with temperature control and magnetic stirring

-

Distillation apparatus (condenser, receiving flask)

-

Thermometer

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

-

Step-by-Step Synthesis Procedure

This procedure is adapted from established methods for forming the imide, but with modified temperature controls to isolate the diamide intermediate.[17][18]

-

Salt Formation (Initial Reaction):

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add 33.0 g (0.25 mol) of glutaric acid.

-

In a fume hood, carefully and slowly add 75 mL (~1.1 mol) of 28% aqueous ammonia. The reaction is exothermic; addition should be portion-wise with stirring to control the temperature.

-

Once the addition is complete, a clear solution of diammonium glutarate should be formed.

-

-

Thermal Dehydration to this compound:

-

Assemble the flask for distillation. This allows for the controlled removal of water, which drives the reaction forward.

-

Begin heating the mixture gently with stirring. The temperature of the liquid will initially plateau around 100°C as water begins to distill off.

-

Crucial Step: Over a period of 4-5 hours, allow the temperature of the reaction mixture to slowly rise to 155-160°C . Do not exceed this temperature range. Higher temperatures (e.g., 170-180°C) will strongly favor the formation of glutarimide.[17][18]

-

Continue heating in this temperature range for approximately 30-60 minutes. Monitor the reaction. The cessation of vigorous water distillation is an indicator that the diamide formation is nearing completion. Prolonged heating will promote the undesired cyclization.

-

-

Isolation of Crude Product:

-

Turn off the heat and allow the reaction mixture to cool below 100°C. The product will likely solidify into a waxy solid upon cooling to room temperature.

-

Break up the solid crude product.

-

Purification by Recrystallization

-

Transfer the crude solid to a beaker.

-

Add a minimal amount of boiling water or hot acetone to dissolve the solid. This compound has good solubility in hot water and acetone.[5]

-

If the solution is colored, activated charcoal can be added, and the solution boiled for a few minutes before hot filtration to remove the charcoal.[19]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold acetone and allow them to air dry or dry in a vacuum oven at a low temperature (~50°C).

Product Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: this compound has a distinct melting point, which can be compared to literature values.

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for primary amide N-H stretches (~3200-3400 cm⁻¹) and the amide C=O stretch (~1640 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

Process Optimization and Data Analysis

The primary challenge in this synthesis is maximizing the yield of this compound while minimizing glutarimide. The most influential parameter is temperature.

Influence of Reaction Temperature on Product Distribution

The following table provides an illustrative summary of the expected relationship between the final reaction temperature and the product composition. This data is conceptual and serves as a guide for optimization experiments.

| Final Reaction Temp. (°C) | Expected Primary Product | Estimated this compound Yield | Estimated Glutarimide Yield | Rationale |

| 130 - 140 | Glutaramic Acid / this compound | Low - Moderate | Very Low | Insufficient energy for complete diamide formation. |

| 155 - 160 | This compound | Good - High | Low | Optimal balance: sufficient energy for diamide formation, minimal energy for cyclization. |

| 170 - 180 | Glutarimide | Low | High | Energy is sufficient to drive the thermodynamically favored cyclization reaction.[17][18] |

| > 190 | Glutarimide | Very Low | Very High | Rapid and near-complete conversion to the cyclic imide. |

Conclusion

The synthesis of this compound from glutaric acid and ammonia is a foundational reaction that requires careful control of experimental parameters to achieve high selectivity. By understanding the stepwise reaction mechanism—from salt formation through dehydration to the final, undesired cyclization—a researcher can intelligently design a protocol that favors the formation of the target diamide. The key is a controlled thermal profile, specifically maintaining the reaction temperature below the threshold that initiates significant glutarimide formation (~160°C). While this guide provides a robust thermal protocol, the exploration of modern, water-tolerant heterogeneous catalysts offers a promising avenue for developing more sustainable and efficient synthetic methods.

References

- 1. Enhancing 1,5-Pentanediamine Productivity in Corynebacterium glutamicum with Improved Lysine and Glucose Metabolism [mdpi.com]

- 2. grandviewresearch.com [grandviewresearch.com]

- 3. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Glutarimide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Catalytic Amidation [catalyticamidation.info]

- 8. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]

- 9. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. Glutaric acid - Wikipedia [en.wikipedia.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Glutarimide | 1121-89-7 [chemicalbook.com]

- 18. Glutarimide synthesis - chemicalbook [chemicalbook.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Crystal structure analysis of substituted pentanediamide

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Pentanediamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pentanediamides, structural analogs of glutaric acid, represent a significant class of molecules in medicinal chemistry and materials science. Their conformational flexibility and capacity for forming robust hydrogen-bonding networks make their solid-state structures both complex and intriguing. Understanding the three-dimensional arrangement of these molecules in the crystalline state is paramount for elucidating structure-property relationships, guiding drug design, and engineering novel materials. This technical guide provides a comprehensive overview of the methodologies and critical considerations for the crystal structure analysis of substituted pentanediamides, from single-crystal growth to the detailed interpretation of supramolecular architectures. We delve into the causal relationships behind experimental choices, emphasizing the impact of substituents on molecular conformation and crystal packing.

Introduction: The Significance of Pentanediamide Structures

Pentanediamides are characterized by a five-carbon backbone with amide functionalities at both ends. The substituents on the nitrogen atoms and the carbon backbone can be varied extensively, leading to a vast chemical space with diverse physicochemical properties. In drug development, these molecules are often designed to mimic or interfere with biological processes involving protein-protein interactions or enzyme binding. The precise geometry and hydrogen-bonding capabilities of the amide groups are crucial for their biological activity.

The inherent flexibility of the pentane chain allows the molecule to adopt various conformations, which can be influenced by the steric and electronic nature of the substituents.[1] This conformational landscape often leads to polymorphism, where a single compound can crystallize in multiple forms with different physical properties, such as solubility and stability.[2][3] Therefore, a thorough understanding of their crystal structures is not merely an academic exercise but a critical component of rational drug design and materials development.

The Crystallization Challenge: From Solution to Single Crystal

The first and often most challenging step in crystal structure analysis is obtaining high-quality single crystals suitable for X-ray diffraction. The success of crystallization is highly dependent on factors such as purity, solvent selection, and the method of supersaturation.

Purification Strategies

Absolute purity of the substituted this compound is critical. Even minor impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography and recrystallization are often employed.

Rational Solvent Selection

The choice of solvent is a pivotal decision in the crystallization process. For substituted pentanediamides, which often possess both hydrogen-bond donors (N-H) and acceptors (C=O), the solvent's hydrogen-bonding capacity is a key consideration.

-

Protic vs. Aprotic Solvents: Protic solvents can compete for the hydrogen-bonding sites of the this compound, potentially disrupting the formation of the desired supramolecular synthons that are crucial for crystal lattice formation.[4] In contrast, aprotic solvents are less likely to interfere with these interactions.

-

Solubility Gradient: A solvent system where the compound has moderate solubility is ideal. If the solubility is too high, achieving the necessary supersaturation for crystal growth becomes difficult. Conversely, if the compound is poorly soluble, it may precipitate as an amorphous solid or microcrystalline powder.

Crystallization Methodologies

Several techniques can be employed to achieve the slow supersaturation required for the growth of large, well-ordered single crystals.

| Method | Principle | Suitability for Substituted Pentanediamides |

| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates. | Simple and effective for many this compound derivatives, especially when dealing with larger quantities. |

| Vapor Diffusion | A solution of the compound is exposed to the vapor of a miscible "anti-solvent" in which the compound is insoluble. The gradual diffusion of the anti-solvent into the solution induces crystallization. | Highly suitable for milligram-scale crystallization, offering fine control over the rate of supersaturation. |

| Solvent Layering | A layer of a less dense anti-solvent is carefully added on top of a solution of the compound. Crystallization occurs at the interface as the solvents slowly mix. | Useful for systems where vapor diffusion is too rapid. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization. | Effective for compounds with a significant temperature-dependent solubility profile. |

The Heart of the Analysis: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining its three-dimensional structure at atomic resolution.

The SC-XRD Workflow

The process can be broken down into several key stages, each requiring careful consideration and expertise.

Figure 1: A simplified workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing

-

Crystal Selection and Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

-

Data Integration: The intensities of the thousands of reflections are integrated.

-

Data Reduction and Scaling: Corrections are applied for experimental factors, and the data is scaled and merged.

Structure Solution and Refinement

This stage involves translating the diffraction data into a chemically meaningful atomic model.

-

Phase Problem and Structure Solution: The initial challenge is the "phase problem," as the diffraction experiment only measures the intensities, not the phases of the diffracted X-rays. Programs like SHELXT or SIR are used to solve this using direct methods or Patterson methods.

-

Model Building and Refinement: Once an initial model is obtained, it is refined against the experimental data using least-squares minimization with software such as SHELXL or Olex2.[5] This iterative process improves the atomic coordinates, and thermal parameters to best fit the observed diffraction pattern.

Interpreting the Crystal Structure: From Conformation to Supramolecular Assembly

The final refined structure provides a wealth of information. For substituted pentanediamides, the analysis should focus on molecular conformation, intramolecular interactions, and intermolecular packing.

Conformational Analysis

The five-carbon chain of this compound is flexible. The conformation is described by a series of torsion angles. The substituents play a crucial role in dictating the preferred conformation in the solid state.[1] Steric hindrance between bulky substituents can force the backbone into specific arrangements to minimize repulsive interactions.

Figure 2: Factors influencing the conformation of substituted pentanediamides.

The Power of Hydrogen Bonding and Supramolecular Synthons

The amide groups are excellent hydrogen bond donors and acceptors.[6] The resulting hydrogen-bonding networks are often the primary drivers of the crystal packing.[7] A key concept in understanding these networks is the "supramolecular synthon," which is a robust and predictable pattern of intermolecular interactions.[4] For diamides, a common and highly stable synthon is the R²₂(8) graph set, where two molecules form a cyclic dimer through N-H···O=C hydrogen bonds.

The nature of the substituents can influence which synthons are formed. For instance, bulky substituents might sterically hinder the formation of the common dimer synthon, leading to alternative packing arrangements such as chains or sheets.

The Role of Weaker Interactions

While hydrogen bonds are dominant, weaker interactions such as C-H···O, C-H···π, and π-π stacking (if aromatic substituents are present) also play a significant role in stabilizing the crystal structure.[8] A comprehensive analysis of the crystal packing should include the identification and characterization of all significant intermolecular contacts.

Data Validation and Reporting: Ensuring Scientific Integrity

The final step in any crystal structure analysis is the validation and preparation of the data for publication or deposition in a database.

The Crystallographic Information File (CIF)

The standard format for reporting crystallographic data is the Crystallographic Information File (CIF).[9][10] This is a text file that contains all the necessary information to describe the crystal structure and the diffraction experiment.

Validation with checkCIF

Before submission to a journal or a database like the Cambridge Structural Database (CSD), the CIF must be validated.[11][12][13][14] The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose. This program checks for syntax errors, internal consistency, and potential issues with the structural model. Addressing any alerts generated by checkCIF is a crucial part of ensuring the quality and reliability of the reported structure.

Conclusion: A Holistic Approach to Structure Analysis

The crystal structure analysis of substituted pentanediamides is a multifaceted process that requires a blend of chemical intuition, experimental skill, and computational expertise. By understanding the interplay between molecular structure, conformational preferences, and intermolecular forces, researchers can gain profound insights into the behavior of these important molecules. A rigorous and systematic approach, from the careful growth of single crystals to the thorough validation of the final structure, is essential for advancing our understanding and unlocking the full potential of substituted pentanediamides in science and medicine.

References

- 1. Influence of substituents on conformational preferences of helix foldamers of γ-dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Supramolecular synthons in crystal engineering. Structure simplification, synthon robustness and supramolecular retrosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Hydrogen bonding in substituted formic acid dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of substituents on the geometry of π-π interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. N,N′-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of Novel Pentanediamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Novel pentanediamide derivatives are emerging as a significant class of bioactive molecules, commanding attention within the drug discovery landscape. While their structural diversity allows for a range of biological activities, their most prominent and well-characterized role is as inhibitors of histone deacetylases (HDACs), a class of enzymes central to epigenetic regulation and oncogenesis. This guide provides an in-depth examination of the primary biological activity of these derivatives as anticancer agents, focusing on their mechanism of action as HDAC inhibitors. It details the causality behind the experimental workflows used for their evaluation, from primary enzymatic assays to secondary cellular screens for cytotoxicity, apoptosis, and cell cycle arrest. Included are field-proven, step-by-step protocols, data interpretation guidelines, and visualizations of key pathways and workflows to equip researchers with the practical knowledge required to investigate this promising class of compounds.

Introduction to this compound Derivatives in Drug Discovery

This compound derivatives are characterized by a five-carbon diamide backbone. In medicinal chemistry, this scaffold often serves as a flexible linker within a larger pharmacophore designed to interact with specific biological targets. The true innovation lies in the "novel derivatives," where modifications to the terminal ends of the this compound chain create molecules with high affinity and specificity for therapeutic targets.

While various biological activities, including antimicrobial and antiviral effects, have been reported, the most profound impact of this chemical class has been in oncology.[1] Many novel this compound derivatives are structurally analogous to potent, clinically validated HDAC inhibitors, which are a cornerstone of epigenetic therapy.[2][3]

The Pharmacophore of this compound-Based HDAC Inhibitors

HDAC inhibitors typically share a common pharmacophoric structure, which is critical for their enzymatic inhibition.[4] The this compound moiety most frequently functions as the "linker" or "spacer" region.

-

Zinc-Binding Group (ZBG): This is the functional head of the molecule, which chelates the essential Zn²⁺ ion in the active site of the HDAC enzyme.[5] The most common ZBG is a hydroxamic acid (-CONHOH).

-

Linker Region: This component, often the this compound scaffold, spans the tubular pocket of the enzyme's active site. Its length and rigidity are crucial for optimal positioning of the ZBG and the cap group.

-

Cap Group: This is a larger, often aromatic or heterocyclic group that interacts with residues at the rim of the active site, contributing to inhibitor potency and isoform selectivity.[4]

Caption: General pharmacophore model for a this compound-based HDAC inhibitor.

Core Biological Activity: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[6] In cancer, HDACs are often overexpressed, leading to the deacetylation of histones. This causes chromatin to condense, repressing the transcription of critical tumor suppressor genes like p21. By inhibiting HDACs, this compound derivatives can restore histone acetylation, relax chromatin structure, and reactivate gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[7]

Signaling Pathway of HDAC Inhibition

The primary anticancer effects of HDAC inhibition are mediated through the reactivation of silenced tumor suppressor genes and the modulation of key cellular proteins.[6]

Caption: Signaling effects following inhibition of HDACs by this compound derivatives.[7]

Preclinical Evaluation Workflow

A logical, tiered approach is essential for evaluating novel this compound derivatives. The workflow progresses from broad, target-based screening to more complex, physiologically relevant cellular assays.

Caption: A standard preclinical workflow for characterizing novel HDAC inhibitors.

Key Experimental Protocols for In Vitro Characterization

The following protocols are foundational for assessing the anticancer properties of novel this compound derivatives.

Protocol: In Vitro Fluorometric HDAC Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of a purified recombinant HDAC enzyme. A fluorogenic substrate, which is non-fluorescent when acetylated, is deacetylated by active HDACs. A developer solution then cleaves the deacetylated substrate, releasing a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The reduction in fluorescence in the presence of the test compound is proportional to its inhibitory activity.[8][9]

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions in HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to create a concentration range for testing.[8]

-

Scientist's Note: The final DMSO concentration in the well should not exceed 1% to avoid solvent-induced enzyme inhibition.

-

Prepare positive control (e.g., Trichostatin A or SAHA) and negative (vehicle) control (assay buffer with DMSO).[9]

-

-

Reaction Setup (96-well black plate):

-

Add 25 µL of HDAC Assay Buffer to all wells.

-

Add 5 µL of serially diluted test compound, positive control, or vehicle control to the appropriate wells.

-

Add 20 µL of diluted recombinant HDAC enzyme (e.g., HDAC1) to all wells except the "no enzyme" background control.[8]

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 50 µL of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.[8]

-

Incubation: Mix and incubate at 37°C for 30-60 minutes, protected from light.

-

Signal Development: Add 50 µL of Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A) to each well. Incubate at room temperature for 15-30 minutes.[7][8]

-

Fluorescence Measurement: Read the plate using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[8]

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol: Cellular Viability Assay (MTT)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is proportional to the number of living cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well clear plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[10]

-

Formazan Formation: Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple crystals.[10]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

-

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these cells.[13] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[14]

-

Annexin V- / PI-: Healthy cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

-

Step-by-Step Methodology:

-

Cell Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate and treat with the this compound derivative (at its GI₅₀ and 2x GI₅₀ concentrations) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[15]

-

Washing: Wash cells once with cold 1X PBS and centrifuge again.[14]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[13]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL) to the cell suspension.[16]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

-

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content.

-

Step-by-Step Methodology:

-

Cell Treatment: Seed cells and treat with the this compound derivative as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[15] Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).[17]

-

Rehydration: Centrifuge the fixed cells (a higher speed may be needed, ~500 x g), discard the ethanol, and wash twice with PBS.[15]

-

RNAse Treatment: Resuspend the cell pellet in 400 µL of PI staining solution (e.g., 50 µg/mL PI in PBS). Add 50 µL of RNase A solution (100 µg/mL) to ensure only DNA is stained.[15][18]

-

Incubation: Incubate at room temperature for 10-30 minutes.

-

Analysis: Analyze the samples by flow cytometry, recording PI fluorescence on a linear scale. Use gating strategies to exclude doublets and debris.[17]

-

Data Interpretation and Presentation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison between different derivatives or against reference compounds.

Table 1: Sample Data Summary for Novel this compound Derivatives

| Compound ID | HDAC1 IC₅₀ (nM) | A549 GI₅₀ (µM) | % Cells in G2/M Arrest (at 1x GI₅₀) | % Apoptotic Cells (Annexin V+) (at 1x GI₅₀) |

| PD-001 | 15.2 | 0.85 | 45.2% | 35.7% |

| PD-002 | 89.5 | 3.40 | 22.1% | 15.3% |

| Vorinostat | 25.0 | 1.20 | 48.9% | 40.1% |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Novel this compound derivatives represent a versatile and potent class of HDAC inhibitors with significant therapeutic potential in oncology. The experimental workflow and protocols detailed in this guide provide a robust framework for their preclinical evaluation. Future research should focus on optimizing structure-activity relationships (SAR) to enhance isoform selectivity, which may lead to improved efficacy and a better safety profile by minimizing off-target effects. Furthermore, exploring the synergy of these compounds with other anticancer agents, such as chemotherapy or immunotherapy, is a promising avenue for developing next-generation cancer treatments.

References

- 1. Synthesis and biological evaluation of novel this compound derivatives as S-adenosyl-l-homocysteine hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel hydroxamate and anilide derivatives as potent histone deacetylase inhibitors: synthesis and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. kumc.edu [kumc.edu]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. vet.cornell.edu [vet.cornell.edu]

Whitepaper: The Pivotal Role of 1,5-Pentanediamine in the Synthesis of High-Performance Bio-Based Polyamides

Abstract

The imperative shift towards a sustainable, circular economy has catalyzed significant research into bio-based alternatives for petroleum-derived polymers. Polyamides (PAs), or nylons, are a critical class of engineering thermoplastics whose conventional production relies on finite fossil resources.[1][2] This technical guide provides an in-depth exploration of 1,5-pentanediamine (PDA), also known as cadaverine, a bio-derived C5 diamine that serves as a foundational building block for a new generation of sustainable polyamides (PA5X).[3][4] We will elucidate the complete value chain, from the microbial synthesis of PDA from renewable feedstocks to its polymerization into high-performance materials. This guide will detail the biochemical pathways, experimental protocols, comparative material properties, and the current challenges and future outlook for PDA-based bioplastics, offering valuable insights for researchers and industry professionals in materials science and biotechnology.

Introduction: The Imperative for Bio-Based Polyamides

Polyamides are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance, making them indispensable in automotive, textile, electronics, and packaging industries.[2] However, the production of traditional polyamides like PA6 and PA66 is energy-intensive and contributes significantly to greenhouse gas emissions due to its reliance on petrochemical precursors.[1][2]

The bio-based economy presents a compelling alternative. By utilizing renewable feedstocks and biotechnological processes, we can produce monomers like 1,5-pentanediamine, paving the way for polyamides with a significantly reduced carbon footprint.[1][5] These bio-based polyamides not only offer a sustainable sourcing advantage but, in many cases, exhibit comparable or even superior properties to their fossil-based counterparts, such as lower moisture absorption and enhanced dimensional stability.[1][6]

Biosynthesis of 1,5-Pentanediamine (PDA): From Biomass to Monomer

The primary and most established bio-based route to 1,5-pentanediamine is the enzymatic decarboxylation of L-lysine, an amino acid that can be produced efficiently via fermentation of renewable sugars from sources like corn or sugarcane.[7][8][9] This biotransformation is a cornerstone of bio-based polyamide production.

The Core Biocatalytic Step: Lysine Decarboxylase (LDC)

The conversion of L-lysine to PDA is catalyzed by the enzyme L-lysine decarboxylase (LDC), a pyridoxal-5'-phosphate (PLP) dependent enzyme.[4][10][11] This reaction removes the carboxyl group from L-lysine, releasing carbon dioxide and yielding PDA.

Two main isozymes of LDC are commonly utilized in engineered microorganisms:

-

CadA: An inducible LDC that exhibits high catalytic activity but is sensitive to alkaline pH.[4][12] As the reaction progresses, the production of the diamine PDA increases the pH, which can lead to feedback inhibition and destabilization of the enzyme.[11][12]

-

LdcC: A constitutive LDC which is generally more stable at higher pH ranges but may have lower specific activity compared to CadA.[4][10]

Significant research has focused on engineering these enzymes and the microbial hosts, primarily Escherichia coli and Corynebacterium glutamicum, to enhance PDA titers and productivity.[3][10][13]

Caption: Workflow for the bio-production of 1,5-pentanediamine.

Experimental Protocol: Whole-Cell Bioconversion of L-Lysine to PDA

This protocol describes a generalized lab-scale batch conversion using an engineered E. coli strain overexpressing LDC.

I. Preparation of Biocatalyst (Engineered E. coli)

-

Inoculate a single colony of the LDC-overexpressing E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.

-

Incubate overnight at 37°C with shaking at 200 rpm.

-

Transfer the overnight culture to 500 mL of fresh LB broth in a 2 L baffled flask.

-

Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce LDC expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue incubation for 4-6 hours at a reduced temperature (e.g., 30°C) to allow for protein expression.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0) and resuspend to a final concentration of 50 g/L dry cell weight (DCW). This is the whole-cell biocatalyst.

II. Bioconversion Reaction

-

Prepare the reaction mixture in a temperature-controlled bioreactor or shake flask. For a 1 L reaction volume, combine:

-

Adjust the initial pH of the mixture to 5.5-6.0 using HCl. This is critical as LDC activity is optimal in a slightly acidic environment, and the reaction itself will cause the pH to rise.[12]

-

Maintain the reaction temperature at 37°C.[10]

-

Begin agitation to ensure the mixture is homogenous.

-

Monitor the reaction progress by periodically taking samples to measure PDA concentration (via HPLC) and pH.

-

The reaction is typically complete within 12-24 hours, marked by the cessation of L-lysine consumption.[14]

III. Product Recovery and Purification

-

Separate the cells from the reaction broth via centrifugation or filtration.[15]

-

The resulting supernatant contains PDA, often as a salt (e.g., pentanediamine carbonate) due to reaction with the CO₂ byproduct.[16]

-

Add a strong base (e.g., NaOH) to the supernatant to liberate the free PDA from its salt form.[15]

-

The free PDA can then be purified from the aqueous solution via distillation.[8][15]

Synthesis of Bio-Based Polyamides (PA5X)

Once purified, 1,5-pentanediamine serves as the diamine monomer in a polycondensation reaction with a dicarboxylic acid monomer to produce the final polyamide. The "X" in PA5X denotes the number of carbon atoms in the dicarboxylic acid co-monomer. For example:

-

PA56: PDA + Adipic Acid (6 carbons)

-

PA510: PDA + Sebacic Acid (10 carbons)

These dicarboxylic acids can also be sourced from renewable materials; for instance, sebacic acid is derived from castor oil, allowing for the synthesis of 100% bio-based polyamides.[19]

Caption: General polycondensation reaction for PA5X synthesis.

Experimental Protocol: Melt Polymerization of PA510

This protocol outlines a two-step melt polymerization process, a common method to achieve high molecular weight polymers.[17]

I. Salt Preparation (Nylon Salt)

-

Dissolve 1,5-pentanediamine (1 mole) in ethanol in a reaction vessel.

-

Separately, dissolve sebacic acid (1 mole) in an equal volume of hot ethanol.

-

Slowly add the sebacic acid solution to the PDA solution with constant stirring.

-

A white precipitate of the PA510 salt will form immediately.

-

Allow the mixture to cool to room temperature, then filter the salt.

-

Wash the salt with cold ethanol and dry under vacuum. The formation of a stoichiometric salt is crucial for achieving a high molecular weight in the final polymer.

II. Polycondensation

-

Place the dried PA510 salt into a high-pressure polymerization reactor equipped with a mechanical stirrer and a nitrogen inlet/outlet.

-

Purge the reactor with inert nitrogen gas to remove all oxygen, which can cause oxidative degradation and discoloration at high temperatures.

-

Heat the reactor to approximately 220-240°C under pressure (e.g., 1.5-2.0 MPa). The salt will melt and polymerization will begin. Water is released as a byproduct.

-

Maintain these conditions for 1-2 hours for the prepolymerization stage.

-

Gradually reduce the pressure to atmospheric or vacuum conditions while maintaining the temperature. This step is critical for removing the water of condensation, which drives the equilibrium of the reaction towards the formation of longer polymer chains, thereby increasing the molecular weight.

-

Continue the reaction under vacuum for another 1-2 hours until the desired melt viscosity (indicative of molecular weight) is achieved.

-

Extrude the molten polymer from the reactor into a water bath to cool and solidify it.

-

The resulting polymer strand can be pelletized for further processing and characterization.

Properties and Performance of PDA-Based Polyamides

Polyamides derived from 1,5-pentanediamine exhibit a compelling profile of properties that make them competitive with, and in some cases superior to, traditional nylons. The odd-numbered carbon chain of PDA influences the crystal structure, affecting properties like water absorption and melting point.[6]

| Property | Bio-Based PA56 | Bio-Based PA510 | Conventional PA6 | Conventional PA66 | Source(s) |

| Bio-Based Content | ~45-50% | ~60-100% | 0% | 0% | [20] |

| Melting Point (Tm) | ~250-260 °C | ~210-220 °C | ~220 °C | ~265 °C | [1][21] |

| Tensile Strength | High | High | High | Very High | [2][22] |

| Water Absorption | Lower than PA6/66 | Low | High | High | [6] |

| Dimensional Stability | Good | Excellent | Moderate | Moderate | [6] |

| Chemical Resistance | Good | Excellent | Good | Good |

Note: Exact values can vary based on specific grade, molecular weight, and processing conditions. This table provides a general comparison.

Key Advantages:

-

Reduced Water Absorption: PA5X polyamides generally absorb less moisture than PA6 and PA66.[6] This leads to better dimensional stability and more consistent mechanical properties in humid environments, a significant advantage for precision engineering components.

-

High Performance: Bio-based polyamides can match the thermal and mechanical strength of their petroleum counterparts, making them suitable for demanding applications.[1][4]

-

Sustainability: The primary advantage is the use of renewable resources, which reduces dependence on fossil fuels and lowers the product's overall carbon footprint.[1][9]

Applications: The favorable properties of PDA-based polyamides have led to their adoption in various sectors:

-

Textiles: Used to produce fibers with a soft feel, good moisture management, and durability for apparel and carpets.[1][21]

-

Automotive: Ideal for under-the-hood components, fuel lines, and connectors due to their high heat and chemical resistance.[2][23]

-

Electronics: Used in connectors, casings, and insulators where high performance and dimensional stability are required.[24]

-

Adhesives and Coatings: Formulations can be developed for hot-melt adhesives and protective coatings.[25][26]

Challenges and Future Prospects

Despite the significant progress, several challenges must be addressed for the widespread industrial adoption of 1,5-pentanediamine-based polyamides.

-

Cost Competitiveness: The production cost of bio-based monomers is currently a primary hurdle.[26] While advancements in metabolic engineering and fermentation technology are continuously improving yields and reducing costs, achieving price parity with highly optimized petrochemical processes remains a key goal.[5][26]

-

Process Scalability: Scaling up both the fermentation/bioconversion process and the subsequent purification of PDA requires significant capital investment and process optimization to ensure efficiency and purity at an industrial scale.[21][27]

-

Feedstock Availability: While based on renewable resources, large-scale production could compete with land use for food crops, highlighting the need for research into non-food biomass (lignocellulosic) feedstocks.[22][9]

The future of bio-based polyamides is bright. Ongoing research is focused on optimizing microbial strains for direct fermentation of PDA from glucose, bypassing the intermediate L-lysine production step to create a more streamlined and economical process.[3][13] Furthermore, the development of a broader portfolio of bio-based dicarboxylic acids will expand the range of PA5X polymers, allowing for the fine-tuning of properties for specialized applications. As technology matures and economies of scale are achieved, 1,5-pentanediamine is poised to become a key enabler of a more sustainable and circular polymer industry.

References

- 1. Biobased Polyamides: Bridging Sustainability and Performance [bio-sourced.com]

- 2. Polyamide: properties and recycling [enneatech.com]

- 3. Enhancing 1,5-Pentanediamine Productivity in Corynebacterium glutamicum with Improved Lysine and Glucose Metabolism [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. KAIST NEWS CENTER [news.kaist.ac.kr]

- 6. Replacing all petroleum-based chemical products with natural biomass-based chemical products: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00014H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20160289165A1 - 1,5-pentamethylene diamine and production method therefor - Google Patents [patents.google.com]

- 9. Bio-Based vs. Traditional Polymers: Life Cycle Impacts - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. High-Level Conversion of l-lysine into Cadaverine by Escherichia coli Whole Cell Biocatalyst Expressing Hafnia alvei l-lysine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2016129812A1 - Novel lysine decarboxylase, and method for producing cadaverine by using same - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Cadaverine Production From L-Lysine With Chitin-Binding Protein-Mediated Lysine Decarboxylase Immobilization [frontiersin.org]

- 15. EP3412650B1 - Method for extracting 1,5-pentanediamine from solution system containing 1,5-pentanediamine salt - Google Patents [patents.google.com]

- 16. WO2017198147A1 - Method for fermentation-production of pentanediamine comprising carbon dioxide stripping technique - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. The effect of polymorphism on polymer properties: crystal structure, stability and polymerization of the short-chain bio-based nylon 52 monomer 1,5-pentanediamine oxalate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. alderbioinsights.co.uk [alderbioinsights.co.uk]

- 21. itmf.org [itmf.org]

- 22. mdpi.com [mdpi.com]

- 23. aerosusa.com [aerosusa.com]

- 24. dataintelo.com [dataintelo.com]

- 25. researchgate.net [researchgate.net]

- 26. dataintelo.com [dataintelo.com]

- 27. Techno-economic assessment at different production scales for sustainable production of bio-based products [aaltodoc.aalto.fi]

Pentanediamide: A Versatile C5 Building Block for Modern Organic Synthesis

A Senior Application Scientist's Guide to Unlocking its Synthetic Potential

Abstract

Pentanediamide, also known as glutaramide, is a readily accessible, bifunctional C5 building block with significant, often underutilized, potential in organic synthesis.[1] While its structural relationship to glutaric acid and the valuable diamine monomer, cadaverine, is recognized, its direct application in complex synthetic routes remains a niche area. This technical guide moves beyond a simple cataloging of properties to provide an in-depth exploration of this compound's reactivity and strategic application. We will dissect its core transformations—reduction to diamines, degradative rearrangement to shorter-chain diamines, and its role as a precursor to nitrogenous heterocycles. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile synthon for the efficient construction of valuable molecules, from polymer precursors to pharmaceutical intermediates.

Introduction: The Case for this compound

This compound, with the chemical formula C₅H₁₀N₂O₂, is a simple, linear aliphatic diamide.[1][2] It is typically a solid at room temperature and is soluble in water and polar organic solvents, a property conferred by its ability to form strong hydrogen bonds.[2] Its true value in synthesis, however, lies not in its physical properties but in the reactivity of its two primary amide functionalities. These groups serve as latent amino groups, protected from premature reactivity and capable of being unmasked or transformed through a variety of reliable chemical reactions.

The molecule's symmetrical C5 backbone makes it an ideal starting material for producing other linear C5, C4, and C3 bifunctional molecules, providing a predictable and often high-yielding pathway to important chemical intermediates. Its synthesis is straightforward, typically achieved through the amidation of glutaric acid or its esters, which are themselves produced on an industrial scale.[3][4]

This guide will focus on three pillars of this compound's synthetic utility:

-

Reductive Amination: The direct conversion to 1,5-pentanediamine (cadaverine).

-

Degradative Rearrangement: The Hofmann rearrangement as a route to C4 and C3 diamines.

-

Cyclization Strategies: Its use as a precursor for the synthesis of piperidine and other N-heterocycles.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Glutaramide, Glutaric acid diamide | [1] |

| CAS Number | 3424-60-0 | [1] |

| Molecular Formula | C₅H₁₀N₂O₂ | [2] |

| Molecular Weight | 130.15 g/mol | [1] |

| Appearance | Colorless crystals or white solid | [4] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Core Transformation I: Reduction to 1,5-Pentanediamine (Cadaverine)

The most prominent application of this compound is as a direct precursor to 1,5-pentanediamine, commonly known as cadaverine. Cadaverine is a critical bio-based monomer used in the synthesis of high-performance polyamides like PA5X (e.g., PA52, PA56, PA510).[5] While biological routes to cadaverine via the decarboxylation of L-lysine are well-established, the chemical reduction of this compound offers a complementary pathway from a non-amino acid feedstock.[6][7]

The core of this transformation is the reduction of the two amide carbonyls to methylene groups (-C(=O)NH₂ → -CH₂NH₂). The choice of reducing agent is critical and is dictated by factors such as scale, cost, functional group tolerance, and safety considerations.

Causality Behind Reagent Selection

-

Lithium Aluminum Hydride (LiAlH₄): This is the classic, highly effective reagent for amide reduction. Its high reactivity ensures complete conversion. However, its pyrophoric nature, sensitivity to water, and the need for anhydrous ethereal solvents (like THF or diethyl ether) often limit its use to smaller, lab-scale syntheses. The workup procedure also requires careful quenching to manage the reactive aluminum byproducts.

-

Catalytic Hydrogenation: For industrial-scale production, catalytic hydrogenation is the preferred method. It is more cost-effective and environmentally benign ("greener"). A variety of catalysts can be employed, such as Raney Nickel or copper-chromium oxide, under high pressure and temperature.[8] This method avoids the generation of large amounts of chemical waste associated with stoichiometric reductants. The primary challenge lies in optimizing catalyst loading, temperature, and pressure to achieve high yields without side reactions.

Workflow for this compound Reduction

Caption: General workflow for the reduction of this compound.

Experimental Protocol: LiAlH₄ Reduction of this compound

This protocol is a representative procedure based on standard methods for amide reduction and should be performed with rigorous safety precautions.

-

Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen or argon.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask. Lithium aluminum hydride (LiAlH₄) (2.2 equivalents) is added carefully and slowly in portions to the THF to create a slurry.

-

Substrate Addition: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for 12-24 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Workup (Fieser Method): The flask is cooled in an ice bath. The reaction is quenched by the slow, sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous sodium hydroxide.

-

'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Isolation: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with additional THF or diethyl ether.

-